Alminoprofen

Vue d'ensemble

Description

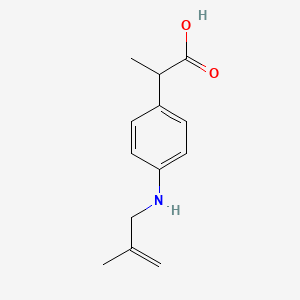

Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class . It is used as an analgesic for rheumatism .

Synthesis Analysis

Alminoprofen has been synthesized as water-soluble alminoprofen-conjugated Silicon Quantum Dots (Si-QDs), referred to as Ap-Si . The synthesis involved slightly different purification processes for two batches of Ap-Si .Molecular Structure Analysis

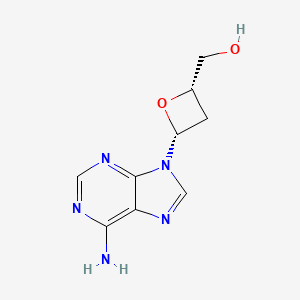

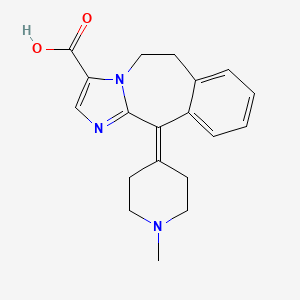

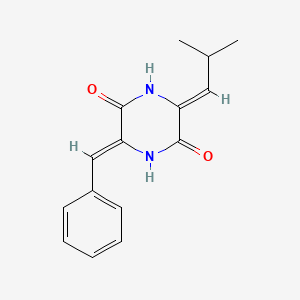

The molecular formula of Alminoprofen is C13H17NO2 . It has a molar mass of 219.284 g/mol . The structure of Alminoprofen includes a phenylpropionic acid group .Chemical Reactions Analysis

Alminoprofen has been found to possess both antiphospholipase A2 (PLA2) activity and anti-cycloxygenase (COX) activity . The PLA2 targeted by Alminoprofen is likely the secretory phospholipase A2 (sPLA2), while the COX targeted is the COX-2 .Physical And Chemical Properties Analysis

Alminoprofen is a member of the phenylpropionic acid class of chemical substances . Its physiochemical characteristics include a molecular weight of 219.284 and a monoisotopic mass of 219.125928791 .Applications De Recherche Scientifique

Biomedical Imaging

Alminoprofen has been explored for its potential in biomedical imaging through the synthesis of alminoprofen-conjugated silicon quantum dots (Ap-Si-QDs) . These quantum dots are less toxic than conventional cadmium-based QDs and offer the possibility of being used as biological fluorescent markers. The conjugation with alminoprofen could potentially reduce adverse interactions with cells while maintaining the medicinal effects, such as the inhibition of COX-2 enzyme .

Drug Delivery Systems

The same properties that make Ap-Si-QDs suitable for imaging also make them promising for drug delivery systems . The biocompatibility and reduced cytotoxicity of these conjugated quantum dots could allow for more effective delivery of alminoprofen, particularly in targeting inflammatory conditions with minimal side effects .

Anti-Inflammatory Applications

As a non-steroidal anti-inflammatory drug (NSAID), alminoprofen is primarily used for its anti-inflammatory properties. Research has shown that when conjugated with Si-QDs, alminoprofen retains its ability to inhibit the COX-2 enzyme, which is crucial in the inflammatory process . This opens up avenues for developing new formulations that could enhance the drug’s efficacy and reduce dosage requirements.

Analgesic Applications

Alminoprofen’s analgesic properties are well-documented, and its use as a pain reliever for conditions like rheumatism is established . The integration with Si-QDs could potentially lead to novel analgesic agents that offer pain relief with a lower risk of ulcerogenic effects, which is a common side effect of many NSAIDs .

Cytotoxicity Reduction

The innovative approach of conjugating alminoprofen with Si-QDs has been shown to result in a “silicon drug” that is less toxic than both the control Si-QD and the original drug . This suggests that alminoprofen could be reformulated to reduce its overall cytotoxicity, making it safer for long-term use.

Pharmaceutical Drug Development

The research into alminoprofen-conjugated Si-QDs represents a broader potential for pharmaceutical drug development . By attaching drugs to biocompatible carriers like Si-QDs, it’s possible to create functional pharmaceuticals with enhanced properties, such as targeted delivery, reduced side effects, and improved stability.

Rheumatism Treatment

Alminoprofen is traditionally used as an analgesic for rheumatism. The conjugation with Si-QDs could improve the drug’s performance in treating rheumatic conditions by enhancing its anti-inflammatory and analgesic effects while minimizing potential adverse reactions .

Potential in Neurodegenerative Diseases

While not directly related to alminoprofen, research on ibuprofen drug hybrids has indicated the potential for NSAIDs to play a role in treating neurodegenerative diseases like Alzheimer’s disease . This suggests that further research into alminoprofen could uncover new applications in this area, particularly in the development of hybrid drugs that target multiple biological functions.

Mécanisme D'action

Target of Action

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Phospholipase A2 (PLA2) and Cyclooxygenase (COX) . These enzymes play crucial roles in the inflammatory response. PLA2 catalyzes the release of arachidonic acid from phospholipids, which is then metabolized by COX enzymes to produce prostaglandins, potent mediators of inflammation .

Mode of Action

Alminoprofen interacts with its targets (PLA2 and COX) by inhibiting their activities This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation

Biochemical Pathways

The primary biochemical pathway affected by Alminoprofen is the arachidonic acid pathway . By inhibiting PLA2 and COX, Alminoprofen prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.

Pharmacokinetics

As an nsaid, it is expected to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the drug’s bioavailability, efficacy, and potential for side effects.

Result of Action

The molecular and cellular effects of Alminoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Alminoprofen can decrease the inflammatory response at the cellular level . This leads to a reduction in symptoms such as pain, swelling, and fever commonly associated with inflammatory conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Alminoprofen. Factors such as pH levels, temperature, and the presence of other substances can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, the patient’s physiological state, including liver and kidney function, can also impact the drug’s pharmacokinetics and overall effectiveness .

Propriétés

IUPAC Name |

2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHLBGOJWPEVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865968 | |

| Record name | (+/-)-Alminoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alminoprofen | |

CAS RN |

39718-89-3 | |

| Record name | Alminoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alminoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alminoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Alminoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alminoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMINOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)